

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid Hydrate

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Compound of Interest

Compound Name: 2-Methylbenzenesulfonic acid
hydrate

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Abstract

This technical guide provides a comprehensive overview of **2-methylbenzenesulfonic acid hydrate**, a strong organic acid with significant applications in chemical synthesis, catalysis, and the pharmaceutical industry. This document details its fundamental chemical and physical properties, with a specific focus on its molecular characteristics. It further explores its synthesis, common applications, and provides detailed experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize or are investigating the use of toluenesulfonic acid isomers in their work.

Core Molecular Attributes

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an aromatic sulfonic acid. While it can exist in an anhydrous state, it is frequently supplied and utilized as a hydrate, most commonly a monohydrate. The presence of a water molecule in the crystal lattice influences its physical properties, such as melting point and solubility, without altering its fundamental chemical reactivity as a strong acid.

Molecular Formula and Weight

The key molecular identifiers for 2-methylbenzenesulfonic acid and its monohydrate are summarized below. It is crucial to distinguish between the anhydrous and hydrated forms, as

the molecular weight difference is significant for stoichiometric calculations in chemical reactions.

| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|--------------------------------------|---------------------------|--------------|---|----------------------|
| 2-Methylbenzenesulfonic Acid | o-TsOH | 88-20-0 | C ₇ H ₈ O ₃ S | 172.20[1][2][3][4] |
| 2-Methylbenzenesulfonic Acid Hydrate | o-TsOH · H ₂ O | 1914148-59-6 | C ₇ H ₁₀ O ₄ S | 190.22[5][6] |

Note: The hydrate is typically a monohydrate, as indicated by the molecular formula C₇H₁₀O₄S, which incorporates one molecule of water.

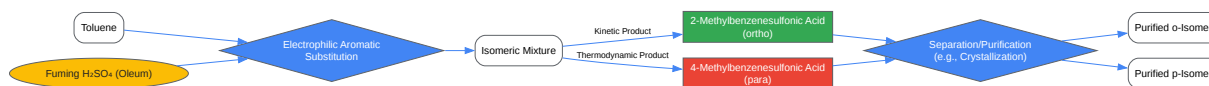
Chemical Structure

2-Methylbenzenesulfonic acid is a derivative of benzenesulfonic acid with a methyl group substituted at the ortho position (position 2) of the benzene ring. The sulfonic acid group (-SO₃H) is responsible for its strong acidic properties.

Caption: Chemical structure of 2-Methylbenzenesulfonic acid.

Synthesis and Isomeric Purity

The commercial production of 2-methylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution of toluene with a sulfonating agent, most commonly fuming sulfuric acid (oleum).[2] This reaction is a classic example of directing group effects in organic synthesis. The methyl group is an ortho, para-director, which means that the sulfonation reaction yields a mixture of 2-methylbenzenesulfonic acid and its isomer, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).



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Caption: Synthesis pathway for toluenesulfonic acid isomers.

The ratio of the ortho and para isomers can be influenced by reaction conditions such as temperature. Separation of the desired isomer from the reaction mixture is a critical step and is typically achieved by fractional crystallization. For drug development and other high-purity applications, ensuring the absence of isomeric impurities is paramount.

Applications in Research and Development

2-Methylbenzenesulfonic acid is a strong, non-oxidizing organic acid that is highly soluble in polar solvents, making it a versatile tool in organic synthesis and pharmaceutical science.

Catalysis

As a strong acid catalyst, it is used in a variety of acid-catalyzed reactions, including esterifications, alkylations, and dehydrations. Its organic nature often provides better solubility in non-aqueous reaction media compared to inorganic acids like sulfuric acid.

Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^{[1][2]} Its sulfonic acid group can be used as a temporary protecting group or converted to other functional groups.

Surfactants and Other Uses

The combination of a hydrophobic aromatic ring and a hydrophilic sulfonic acid group gives it surfactant properties. It is also used as an intermediate in the production of dyes and other fine chemicals.^{[2][3]}

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The accurate determination of the purity of 2-methylbenzenesulfonic acid, particularly the quantification of the isomeric p-toluenesulfonic acid, is essential. The following reverse-phase HPLC method is a robust protocol for this analysis.

Objective: To separate and quantify 2-methylbenzenesulfonic acid from its para-isomer and other potential impurities.

Instrumentation and Materials:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: Water with 0.1% Phosphoric Acid
- Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
- Standard: High-purity reference standards of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.
- Sample: Accurately weighed sample of the test material, dissolved in the mobile phase.

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm
- Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |

| 35 | 95 | 5 |

Methodology Workflow:

Caption: Workflow for HPLC purity analysis of toluenesulfonic acid.

System Suitability: Before sample analysis, inject a mixture of the ortho and para isomers to verify system performance. The resolution between the two isomer peaks should be greater than 2.0. The tailing factor for the 2-methylbenzenesulfonic acid peak should be less than 1.5.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column provides robust separation based on the slight difference in hydrophobicity between the isomers. The gradient elution ensures that both early- and late-eluting impurities are captured within a reasonable run time. Phosphoric acid is used to suppress the ionization of the sulfonic acid groups, leading to sharper, more symmetrical peaks and improved reproducibility. System suitability checks confirm that the chromatographic system is performing adequately before any sample data is accepted, ensuring the trustworthiness of the results.

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